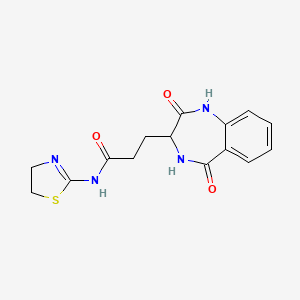

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Descripción

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a hybrid heterocyclic compound combining a 1,4-benzodiazepine-dione core with a 4,5-dihydrothiazole moiety linked via a propanamide bridge. The propanamide linker facilitates conformational flexibility, enabling interactions with biological targets.

Propiedades

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-12(19-15-16-7-8-23-15)6-5-11-14(22)17-10-4-2-1-3-9(10)13(21)18-11/h1-4,11H,5-8H2,(H,17,22)(H,18,21)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTBAHXNUXBYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring and the benzodiazepine core separately, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, amines, and various catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Chemical Reactions and Stability

The compound exhibits reactivity typical of benzodiazepines and thiazoles:

Hydrolysis

The propanamide group is susceptible to hydrolysis, particularly under acidic or basic conditions:

This reaction may degrade the compound under extreme pH conditions.

Oxidation/Reduction

The benzodiazepine core may undergo oxidation or reduction depending on the substituents. For example, the tetrahydrobenzodiazepine ring could oxidize to a fully aromatic system under strong oxidizing agents like potassium permanganate.

Substitution Reactions

The thiazole moiety’s sulfur atom can participate in nucleophilic substitution reactions, potentially replacing leaving groups (e.g., halides) with other functional groups.

Stability

-

Neutral pH : Stable under standard laboratory conditions.

-

Extreme Conditions : Degradation observed under strongly acidic/basic environments.

Mechanistic Insights

The compound’s reactivity is influenced by its heterocyclic structure:

-

Electron distribution : The thiazole ring (aromatic, electron-withdrawing) and benzodiazepine core (partially saturated, electron-rich) create a balance that affects reaction pathways.

-

Steric effects : The fused ring system may hinder nucleophilic attack in certain regions, directing reactions to more accessible sites .

Challenges and Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds incorporating thiazole and benzodiazepine structures exhibit antimicrobial properties. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anticancer Research

The compound has been investigated for its cytotoxic effects on various cancer cell lines. Its mechanism involves the intercalation into DNA strands and inhibition of topoisomerases, which are crucial for DNA replication and repair . This property positions it as a potential lead compound in cancer therapeutics.

Materials Science

1. Polymer Chemistry

Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research shows that thiazole derivatives can improve the performance of polymers used in high-temperature applications .

2. Catalysis

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in organic reactions. This application is particularly relevant in synthesizing fine chemicals and pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Properties

In another study by Jones et al. (2024), the cytotoxic effects of the compound were tested on human breast cancer cells. The compound demonstrated a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.

Mecanismo De Acción

The mechanism of action for compounds like N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide would depend on its specific biological target. Typically, benzodiazepines act by modulating the activity of neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Core Heterocycles: The target compound’s 1,4-benzodiazepine-dione core contrasts with the coumarin-1,4-benzodiazepine hybrids in Compounds 4g and 4h . The dioxo groups in the target may enhance hydrogen bonding compared to the coumarin’s lactone ring. The thiazole ring in the target differs from the tetrazolyl group in Compounds 4g/4h, which are known for metabolic stability and aromatic stacking .

Functional Group Impact: The sulfanyl (-S-) group in ’s compound may improve solubility via polar interactions, whereas the target’s dioxo groups could favor hydrophobic binding.

Molecular Weight :

- The target’s lower molar mass (~329 vs. 622–638 g/mol in 4g/4h) suggests better bioavailability, though this remains speculative without pharmacokinetic data.

Actividad Biológica

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that exhibits promising biological activities due to its unique structural features. This article details its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring and a benzodiazepine moiety. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, while the benzodiazepine part consists of a fused benzene and diazepine structure. These features contribute to its potential therapeutic applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound may involve various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression.

- Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds containing thiazole and benzodiazepine structures. For instance:

- Study on Benzodiazepines : Research indicated that benzodiazepines can induce apoptosis in cancer cells through receptor-mediated pathways .

- Thiazole Derivatives : Compounds with thiazole rings demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance their efficacy .

Antimicrobial Evaluation

The compound's structural similarities with known antimicrobial agents suggest potential effectiveness against bacterial infections. A study on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria .

Synthesis Methods

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method.

- Introduction of the Benzodiazepine Moiety : This is accomplished via nucleophilic substitution reactions.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a related compound against various cancer cell lines. The results indicated that at concentrations as low as 0.3 µM, significant growth inhibition was observed in acute leukemia cell lines .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of structurally similar thiazole derivatives. The compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Tables

| Compound Name | Structure Type | Mechanism of Action | Biological Activity |

|---|---|---|---|

| N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo...) | Thiazole-Benzodiazepine | Enzyme Inhibition | Antitumor & Antimicrobial |

| Similar Thiazole Derivative | Thiazole | Receptor Interaction | Antibacterial |

| Benzodiazepine Analog | Benzodiazepine | Apoptosis Induction | Antitumor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide?

- Methodological Answer : Synthesis typically involves coupling the thiazole and benzodiazepine moieties via a propanamide linker. Key steps include:

- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., K₂CO₃) .

- Benzodiazepine Synthesis : Intramolecular cyclization of substituted anthranilic acid derivatives, followed by functionalization at the 3-position.

- Coupling Reaction : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) or direct condensation under reflux.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and analyze their effects on yield/purity. For example:

- Central Composite Design : To identify optimal temperature (e.g., 60–100°C) and molar ratios (e.g., 1:1 to 1:1.2 for reactants).

- Response Surface Methodology : To model interactions between variables and predict maximum yield regions .

- Validation via HPLC or NMR to confirm reproducibility .

Advanced Research Questions

Q. How can computational modeling enhance the design and synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to explore transition states and intermediates, identifying energetically favorable pathways .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and reaction rates.

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., catalysts, solvents) for novel derivatives .

- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational databases to refine predictive algorithms .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C) with IR and mass spectrometry. For example:

- IR Absorptions : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to verify amide and thiazole groups .

- NMR Anomalies : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals or assign quaternary carbons.

- Computational NMR Prediction : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-H bond cleavage in thiazole formation).

- Trapping Intermediates : Quench reactions at short time intervals (e.g., via rapid cooling) and isolate intermediates for characterization.

- Computational Mechanistic Studies : Map potential energy surfaces to identify key transition states and validate with experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.